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Abstract

Nonalcoholic steatohepatitis (NASH) is a progressive liver disease characterized by hepatic
steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and
hepatocellular carcinoma (HCC). Current therapeutic options are limited, highlighting the urgent
need for novel treatment strategies. Proglumide, a cholecystokinin (CCK) receptor antagonist,
has emerged as a promising candidate for NASH therapy. This technical guide synthesizes the
foundational preclinical and clinical research on proglumide for NASH, detailing its
mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and
visualizing associated signaling pathways and workflows.

Introduction: The Role of Cholecystokinin in NASH
Pathogenesis

High-fat diets, a key contributor to NASH, lead to elevated systemic levels of the gut peptide
cholecystokinin (CCK).[1] CCK receptors, particularly the CCK-B receptor, are upregulated in
the livers of mice with diet-induced NASH.[2] These receptors are expressed on various liver
cells, including hepatic stellate cells, which are the primary mediators of liver fibrosis.[1][2]
Activation of these receptors by CCK stimulates collagen production, contributing to the fibrotic
progression of NASH.[2] Furthermore, CCK has been shown to have mitogenic actions that
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may play a role in the development of HCC. Proglumide, by acting as a non-selective
antagonist of both CCK-A and CCK-B receptors, offers a targeted approach to interrupt these
pathological processes.

Proglumide's Multifaceted Mechanism of Action in
NASH

Proglumide's therapeutic effects in NASH are not limited to CCK receptor antagonism.
Foundational research has elucidated a multi-pronged mechanism of action that includes
modulation of the farnesoid X receptor (FXR) and alteration of the gut microbiome.

Antagonism of Cholecystokinin Receptors

The primary mechanism of proglumide is the blockade of CCK receptors on hepatic stellate
cells, which inhibits the signaling cascade that leads to collagen deposition and fibrosis. By
preventing CCK from binding to its receptors, proglumide effectively reduces the pro-fibrotic
signaling in the liver.

Partial Agonism of the Farnesoid X Receptor (FXR)

A novel finding is that proglumide also functions as a partial agonist of the farnesoid X
receptor (FXR), a nuclear receptor that plays a critical role in bile acid metabolism and hepatic
lipid homeostasis. In murine models of NASH, FXR expression is downregulated, and
proglumide treatment has been shown to restore its expression to normal levels. This
interaction with the FXR-FGFR4 axis may contribute to proglumide's ability to increase bile
flow and decrease bile acid concentration, effects not observed with other CCK receptor
antagonists.

Modulation of the Gut Microbiome

Proglumide therapy has been demonstrated to alter the gut microbiome in a murine NASH
model, leading to a less hepatotoxic microbial signature with an increase in beneficial bacteria.
This modulation of the gut-liver axis represents another potential avenue through which
proglumide exerts its beneficial effects in NASH.
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Quantitative Data from Preclinical and Clinical

Studies
Preclinical Data: Murine Model of Diet-Induced NASH

A key preclinical study utilized a choline-deficient, ethionine-supplemented (CDE) high-fat diet
to induce NASH in mice.
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Clinical Data: Phase I/l Human Study

An open-label, single ascending dose study was conducted in 18 human participants with
clinical NASH over a 12-week period.

Median %
Proglumide Median % Change in
Cohort ] ] Reference
Dose Change in ALT FibroScan
Score
1 800 mg/day +8.42 +8.13
2 1,200 mg/day -5.05 -5.44
3 1,600 mg/day -22.23(p<0.05) -28.87
Hepatic Significantly
Steatosis (All Decreased (p <
Cohorts) 0.05)

Experimental Protocols
Murine NASH Model Protocol

e Animal Model: Female C57BL/6 mice.

o Diet: A choline-deficient, ethionine-supplemented (CDE) diet with 75% saturated fat was
used to induce NASH.

e Treatment Groups:

o Prevention Study: Mice were fed the CDE diet and concurrently received either regular
drinking water or water supplemented with proglumide for 12 or 18 weeks.

o Reversal Study: Mice were fed the CDE diet for 12 weeks to establish NASH, followed by
treatment with proglumide in their drinking water for an additional 6 weeks while
remaining on the CDE diet.

o Data Collection and Analysis:
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o Biochemical Analysis: Serum levels of ALT, AST, and total bilirubin were measured.

o Histological Analysis: Liver tissues were stained with Masson's trichrome to assess fibrosis
and scored for inflammation, fibrosis, and steatosis.

o Gene Expression Analysis: Quantitative real-time PCR (gRT-PCR) was used to measure
the expression of genes associated with fibrosis, such as collagen-1al, collagen-4, and
TGFBRIL.

Human Phase I/ll Clinical Trial Protocol

o Study Design: An open-label, single ascending dose study.

 Participants: 18 individuals with clinical NASH, confirmed by liver ultrasound showing
steatosis, elevated hepatic transaminases, and a component of the metabolic syndrome.

e Cohorts and Dosing:
o Cohort 1 (n=6): 800 mg/day oral proglumide for 12 weeks.
o Cohort 2 (n=6): 1,200 mg/day oral proglumide for 12 weeks.
o Cohort 3 (n=6): 1,600 mg/day oral proglumide for 12 weeks.

e Assessments:

o

Safety and Tolerability: Monitored through blood hematology, chemistries, and symptom
surveys at baseline and every 4 weeks.

o

Efficacy Endpoints:
» Serum liver transaminases (ALT and AST) were measured.

» Fibrosis and steatosis were assessed using transient elastography (FibroScan) at
baseline and week 12.

[¢]

Pharmacokinetics: Blood levels of proglumide were determined at baseline, week 2,
week 4, and week 12.
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Signaling Pathways and Experimental Workflows
Proglumide's Mechanism of Action in NASH
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Caption: Proglumide's dual action on CCK receptor and FXR.

Murine NASH Study Experimental Workflow
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Caption: Experimental workflow for the murine NASH study.
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Clinical Trial Workflow
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Caption: Workflow of the Phase I/1l clinical trial of proglumide.

Conclusion and Future Directions

The foundational research on proglumide presents a compelling case for its continued
development as a therapeutic for NASH. Its unique, multi-target mechanism of action,
addressing fibrosis, inflammation, and metabolic dysregulation, positions it as a promising
candidate in a field with a high unmet medical need. The positive preclinical data,
demonstrating both preventative and reversal effects on NASH and the prevention of HCC, are
significant. The initial clinical data indicate that proglumide is safe and well-tolerated in
patients with NASH, with the highest dose showing statistically significant improvements in ALT
and hepatic steatosis.

Future research should focus on larger, randomized, placebo-controlled clinical trials to
definitively establish the efficacy of proglumide in improving NASH histology and long-term
outcomes. Further investigation into the specific changes in the gut microbiome induced by
proglumide and their correlation with clinical response would also be of significant value. The
potential of proglumide as a preventative therapy for NASH-associated HCC warrants
dedicated long-term studies. As the NASH therapeutic landscape continues to evolve,
proglumide stands out as a promising agent with a solid scientific rationale and encouraging
early-phase clinical results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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